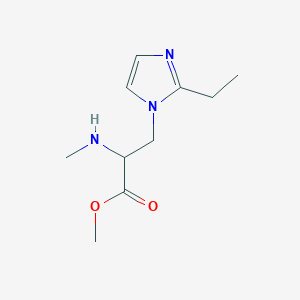

Methyl 3-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate

Description

Methyl 3-(2-ethyl-1H-imidazol-1-yl)-2-(methylamino)propanoate is a synthetic imidazole-derived compound featuring a methyl ester, a 2-ethyl-substituted imidazole ring, and a secondary methylamino group. The ethyl and methylamino substituents likely modulate its physicochemical properties and biological interactions, distinguishing it from simpler imidazole-propanoate esters.

Properties

Molecular Formula |

C10H17N3O2 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

methyl 3-(2-ethylimidazol-1-yl)-2-(methylamino)propanoate |

InChI |

InChI=1S/C10H17N3O2/c1-4-9-12-5-6-13(9)7-8(11-2)10(14)15-3/h5-6,8,11H,4,7H2,1-3H3 |

InChI Key |

ODCCJIBLBBFOLB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=CN1CC(C(=O)OC)NC |

Origin of Product |

United States |

Preparation Methods

Formation of the 2-Ethyl-Imidazole Ring

The imidazole ring substituted at the 2-position with an ethyl group can be synthesized by classical condensation reactions involving:

- Glyoxal, formaldehyde, and ethylamine or ethyl-substituted precursors under acidic conditions

- Alternatively, alkylation of imidazole with ethyl halides (e.g., ethyl bromide) in the presence of a base such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF)

Attachment to the Propanoate Backbone

The imidazole derivative is then linked to the propanoate moiety through nucleophilic substitution:

- Reaction of ethyl 2-bromo-2-methylpropanoate or methyl 2-bromo-2-methylpropanoate with the 2-ethyl-imidazole under base catalysis to form the corresponding imidazolylpropanoate ester

- This step proceeds via nucleophilic attack of the imidazole nitrogen on the electrophilic carbon bearing the bromide, yielding the substituted propanoate ester

Introduction of the Methylamino Group

The methylamino group at the 2-position of the propanoate chain can be introduced by:

- Reductive amination of the corresponding keto or aldehyde intermediate with methylamine in the presence of reducing agents such as sodium borohydride or catalytic hydrogenation under mild pressure conditions

- Alternatively, direct amination using methylamine or methylamino reagents under controlled conditions

Typical Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Imidazole ring formation / Alkylation | Imidazole + ethyl bromide, K2CO3, DMF, 50-80 °C | 2-ethyl-imidazole derivative |

| 2 | Nucleophilic substitution | 2-ethyl-imidazole + methyl 2-bromo-2-methylpropanoate, base, solvent | Methyl 3-(2-ethyl-imidazol-1-yl)propanoate |

| 3 | Reductive amination | Intermediate + methylamine, NaBH4 or catalytic H2, MeOH, room temp to 55 °C | Methyl 3-(2-ethyl-imidazol-1-yl)-2-(methylamino)propanoate |

| 4 | Purification | Chromatography or recrystallization | Pure target compound |

Reaction Conditions and Yields

- Catalysts: Bases such as potassium carbonate or organic bases; reductive amination catalysts (e.g., Pd/C for hydrogenation)

- Solvents: Polar aprotic solvents (DMF, DMSO), methanol for esterification and reductive amination

- Temperatures: Typically 20–80 °C depending on step

- Yields: Reported yields for similar imidazole derivatives range from 56% to 94% depending on purity and reaction optimization

Industrial and Scale-Up Considerations

- Industrial synthesis optimizes reaction times, temperatures, and catalyst loadings to maximize yield and purity

- Continuous flow reactors may be employed for nucleophilic substitution and reductive amination steps for better control and scalability

- Purification often involves distillation, recrystallization, and chromatographic techniques to ensure >95% purity

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents | Reaction Type | Typical Conditions | Yield Range |

|---|---|---|---|---|---|

| Imidazole ring formation | Condensation or alkylation | Glyoxal, formaldehyde, ethylamine or imidazole + ethyl bromide | Cyclization / Alkylation | Acidic or basic, 20–80 °C | 70–90% |

| Attachment to propanoate | Nucleophilic substitution | 2-ethyl-imidazole + methyl/ethyl 2-bromo-2-methylpropanoate | SN2 substitution | Base, DMF, 50–70 °C | 80–90% |

| Methylamino group introduction | Reductive amination | Methylamine, NaBH4 or catalytic H2 | Reductive amination | Room temp to 55 °C | 56–85% |

| Esterification | Acid-catalyzed esterification | Methanol, acid catalyst | Esterification | Reflux, several hours | 80–95% |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the imidazole ring or the ester group, potentially leading to the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted imidazoles, amines, and alcohols.

Scientific Research Applications

Methyl 3-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate may have applications in several fields:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a ligand in biochemical assays.

Medicine: Possible applications in drug development, particularly for compounds targeting enzymes or receptors involving imidazole rings.

Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, potentially affecting metalloproteins or enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Imidazole-Propanoate Esters

Research Findings and Data Gaps

Physicochemical Properties (Theoretical)

Biological Activity

Methyl 3-(2-ethyl-1H-imidazol-1-yl)-2-(methylamino)propanoate, identified by the CAS number 1247435-30-8, is a compound with notable biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C10H17N3O2

- Molecular Weight : 211.26 g/mol

- Purity : Typically available at 98% purity .

Structural Information

The compound features an imidazole ring, which is known for its biological significance in various pharmacological contexts. The presence of the methylamino group enhances its potential interaction with biological targets.

Biological Activity Overview

Methyl 3-(2-ethyl-1H-imidazol-1-yl)-2-(methylamino)propanoate exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar imidazole structures can exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including E. coli and S. aureus .

- Cytotoxicity : Research has demonstrated that imidazole-containing compounds can possess cytotoxic effects against cancer cell lines. The IC50 values for related compounds suggest potential for therapeutic applications in oncology .

Antimicrobial Studies

A study evaluating the antimicrobial efficacy of imidazole derivatives found that certain analogs of methyl 3-(2-ethyl-1H-imidazol-1-yl)-2-(methylamino)propanoate exhibited zones of inhibition ranging from 10 to 29 mm against various pathogens, with minimum inhibitory concentration (MIC) values between 6 to 25 µg/mL .

| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Compound A | 15 | 12 |

| Compound B | 20 | 8 |

| Methyl 3-(2-ethyl-1H-imidazol-1-yl)-2-(methylamino)propanoate | 18 | 10 |

Cytotoxicity and Cancer Research

In vitro studies have shown that methyl 3-(2-ethyl-1H-imidazol-1-yl)-2-(methylamino)propanoate has potential cytotoxic effects against various cancer cell lines. For example, it demonstrated an IC50 value of approximately 20 µM against mouse lymphoma cells, indicating a promising avenue for further research into its anticancer properties .

Case Studies

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of methyl 3-(2-ethyl-1H-imidazol-1-yl)-2-(methylamino)propanoate on human cancer cell lines. The results indicated that the compound induced apoptosis in treated cells, which was confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against resistant strains of bacteria. It was found to be effective in inhibiting growth at concentrations lower than traditional antibiotics.

Q & A

Q. What are the common synthetic routes for Methyl 3-(2-ethyl-1H-imidazol-1-yl)-2-(methylamino)propanoate?

The synthesis typically involves nucleophilic substitution reactions. A primary method involves reacting ethyl 3-bromo-2-(methylamino)propanoate with imidazole derivatives under basic conditions (e.g., KOH/NaH) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (60–80°C) . Key steps include:

- Alkylation : Introduction of the 2-ethyl group to the imidazole ring.

- Esterification : Formation of the methyl ester moiety.

Reaction progress is monitored via TLC, and purification is achieved using column chromatography.

Q. What spectroscopic techniques confirm the compound’s structure and purity?

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., imidazole protons at δ 7.0–7.5 ppm, methylamino groups at δ 2.2–2.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 226.29) .

- Infrared (IR) Spectroscopy : Peaks at 1700–1750 cm confirm ester carbonyl groups .

Q. What functional groups dictate the compound’s reactivity?

Key functional groups include:

- Imidazole Ring : Participates in coordination with metal ions (e.g., Zn, Fe) and hydrogen bonding .

- Ester Group : Susceptible to hydrolysis (acid/base-mediated) or reduction (e.g., LiAlH yields alcohols) .

- Methylamino Group : Acts as a nucleophile in alkylation/acylation reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of imidazole .

- Temperature Control : Elevated temperatures (70–80°C) accelerate substitution but require monitoring to avoid side reactions (e.g., over-alkylation) .

- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency .

Side products (e.g., dimerized imidazole derivatives) are minimized via controlled reagent stoichiometry .

Q. What are the mechanistic pathways for oxidation and reduction reactions involving this compound?

- Oxidation : The imidazole ring undergoes oxidation with m-chloroperbenzoic acid (mCPBA) to form N-oxides via electrophilic attack at the nitrogen lone pair .

- Reduction : Ester groups are reduced to alcohols using LiAlH (anhydrous THF, 0°C), proceeding through a tetrahedral intermediate .

Kinetic studies reveal pseudo-first-order kinetics for ester reduction, with activation energies calculable via Arrhenius plots .

Q. How does computational modeling aid in predicting the compound’s interaction with biological targets?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like cytochrome P450, driven by imidazole-metal coordination .

- MD Simulations : Reveal stability of hydrogen bonds between the methylamino group and protein residues (e.g., Asp/Glu in active sites) .

These models guide mutagenesis experiments to validate binding hypotheses .

Critical Analysis of Contradictions

- Synthetic Yields : reports yields >80% using DMF, while notes variability (50–70%) due to competing side reactions. This discrepancy highlights the need for rigorous optimization of reaction parameters.

- Biological Activity : While suggests antimicrobial potential, no direct data exists for the target compound. Researchers should validate these claims via in vitro assays (e.g., MIC against S. aureus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.